4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a pyridinyl butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative, such as 4-pyridinecarboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Amidation Reaction: The final step involves the amidation of the coupled product with butanoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with new substituents replacing the chlorine atom.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-pyridinecarboxylic acid: A compound with a similar pyridine moiety but different functional groups.
4-Chloropicolinic acid: Another pyridine derivative with a chlorinated phenoxy group.
4-Chloropyridine-2-carboxylic acid: Similar structure with variations in the position of functional groups.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide stands out due to its unique combination of a chlorinated phenoxy group and a pyridinyl butanamide moiety
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-12-11-13(17)4-5-15(12)21-10-2-3-16(20)19-14-6-8-18-9-7-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,20) |
InChI Key |
SJOWLSDQLKKTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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